Cas no 881471-61-0 (ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate)

ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1,7-dihydro-7-(3-pyridinyl)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- AKOS024272849
- ETHYL 7-(PYRIDIN-3-YL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL 7-(3-PYRIDYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- 881471-61-0
- ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- ethyl 7-pyridin-3-yl-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- VU0510873-1
- F3161-0198
- ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate
-
- Inchi: 1S/C14H12F3N5O2/c1-2-24-12(23)9-10(8-4-3-5-18-6-8)22-13(19-7-20-22)21-11(9)14(15,16)17/h3-7,10H,2H2,1H3,(H,19,20,21)
- InChI Key: QRSRKEYSLQOFAO-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)OCC)C(C2C=NC=CC=2)N2C(=NC=N2)N1)(F)F
Computed Properties
- Exact Mass: 339.09430913g/mol
- Monoisotopic Mass: 339.09430913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 525
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 81.9Ų
Experimental Properties
- Density: 1.54±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 379.4±52.0 °C(Predicted)
- pka: 5.33±0.70(Predicted)
ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3161-0198-5μmol |
ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
881471-61-0 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3161-0198-3mg |
ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
881471-61-0 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3161-0198-5mg |
ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
881471-61-0 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3161-0198-4mg |
ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
881471-61-0 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3161-0198-1mg |
ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
881471-61-0 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3161-0198-2mg |
ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
881471-61-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3161-0198-2μmol |
ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
881471-61-0 | 90%+ | 2μl |
$57.0 | 2023-04-27 |
ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate Related Literature
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
Additional information on ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate
Research Brief on Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate (CAS: 881471-61-0)
The compound ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate (CAS: 881471-61-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's unique structural features, including the trifluoromethyl group and the pyridine moiety, which contribute to its bioactivity. Researchers have explored its role as a kinase inhibitor, particularly in targeting pathways involved in inflammatory diseases and cancer. The compound's ability to modulate specific protein-protein interactions has also been investigated, suggesting its versatility in drug development.
In terms of synthesis, advancements have been made in optimizing the yield and purity of ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate. Novel catalytic methods and green chemistry approaches have been employed to enhance the efficiency of its production. These developments are critical for scaling up the compound for preclinical and clinical studies.
Biological evaluations have demonstrated promising results. In vitro assays have shown that the compound exhibits potent inhibitory activity against specific kinases, with IC50 values in the nanomolar range. Additionally, in vivo studies in animal models have indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These findings underscore the compound's potential as a lead candidate for further development.
Despite these advancements, challenges remain. Issues such as off-target effects and toxicity profiles need to be addressed in future studies. Researchers are also exploring structural modifications to improve the compound's selectivity and efficacy. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into therapeutic applications.
In conclusion, ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate represents a promising scaffold in medicinal chemistry. Its unique properties and bioactivity make it a valuable candidate for further research and development. Continued exploration of its mechanisms of action and optimization of its pharmacological profile will be essential for realizing its full therapeutic potential.
881471-61-0 (ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate) Related Products
- 2580177-75-7(Methyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate)
- 1805157-78-1(3-Chloro-2-cyano-6-mercaptobenzenesulfonyl chloride)
- 2227776-77-2((3S)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid)
- 895015-18-6(1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 887361-20-8(1-(2-Methoxyethyl)-2-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid)
- 941983-16-0(2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide)
- 946234-42-0(4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine)
- 2137903-08-1(N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine)
- 1202985-23-6(1-(3,4-dimethoxyphenyl)-3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea)
- 1220108-42-8((2S)-2-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid)




